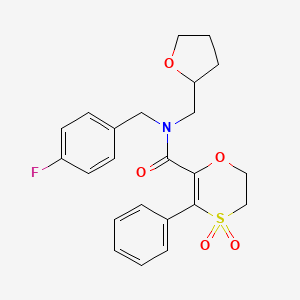![molecular formula C20H20ClN3O4 B12184473 N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12184473.png)
N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the quinazolinone core, along with the chlorophenyl and dimethoxy groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple stepsThe reaction conditions often include the use of catalysts such as BF3·OEt2 and oxidative agents like I2-DMSO under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the chlorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product, but typical conditions include controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects . The chlorophenyl and dimethoxy groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: This compound shares a similar quinazolinone core and chlorophenyl group but differs in the substitution pattern and additional functional groups.
Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride: Another related compound with a chlorophenyl group but different core structure and functional groups.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its specific combination of the quinazolinone core, chlorophenyl group, and dimethoxy groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H20ClN3O4 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-27-17-9-15-16(10-18(17)28-2)23-12-24(20(15)26)11-19(25)22-8-7-13-3-5-14(21)6-4-13/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,25) |
InChI Key |
MTPLVORGUCKKTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid](/img/structure/B12184391.png)
![Prop-2-en-1-yl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12184392.png)
![2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B12184393.png)



![2-cyclopropyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12184435.png)
![N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B12184441.png)
![N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12184443.png)
![6-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B12184455.png)

![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B12184460.png)
![4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazin-2-one](/img/structure/B12184465.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)piperazin-1-yl]propanamide](/img/structure/B12184466.png)
